3-Methyl-1-(pyrrolidin-2-YL)butan-1-one
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Overview
Description
3-Methyl-1-(pyrrolidin-2-YL)butan-1-one: is an organic compound that belongs to the class of valine derivatives It is characterized by the presence of a pyrrolidine ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one typically involves the reaction of 3-methyl-2-butanone with pyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to ensure consistent quality and efficiency. Industrial production may also involve additional purification steps to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-1-(pyrrolidin-2-YL)butan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- 2-Amino-3-methyl-1-pyrrolidin-1-yl-butan-1-one
- 3-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
- 4F-3-methyl-α-PVP
Comparison: Compared to these similar compounds, 3-Methyl-1-(pyrrolidin-2-YL)butan-1-one is unique due to its specific structural arrangement and the presence of the pyrrolidine ring.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
3-methyl-1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)6-9(11)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
DHPLXRMBKDWSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1CCCN1 |
Origin of Product |
United States |
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